molecular formula C13H9BrO2 B1518990 2'-Bromobiphenyl-3-carboxylic acid CAS No. 1049143-36-3

2'-Bromobiphenyl-3-carboxylic acid

Cat. No.: B1518990
CAS No.: 1049143-36-3
M. Wt: 277.11 g/mol
InChI Key: DEELEWDUQGZTHG-UHFFFAOYSA-N
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Description

2'-Bromobiphenyl-3-carboxylic acid is an organic compound characterized by a bromine atom attached to the biphenyl structure at the 2' position and a carboxylic acid group at the 3' position

Synthetic Routes and Reaction Conditions:

  • Bromination of Biphenyl-3-carboxylic Acid: The compound can be synthesized by the bromination of biphenyl-3-carboxylic acid using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

  • Direct Bromination: Another method involves the direct bromination of biphenyl using bromine in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The bromine atom can be reduced to hydrogen bromide (HBr) under certain conditions.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Various nucleophiles and bases can be used to achieve substitution reactions.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Hydrogen Bromide: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

2'-Bromobiphenyl-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.

  • Industry: It is used in the production of materials with specific properties, such as flame retardants and advanced polymers.

Mechanism of Action

The mechanism by which 2'-Bromobiphenyl-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 3'-Bromobiphenyl-3-carboxylic acid: Similar structure but with the bromine atom at a different position.

  • 4'-Bromobiphenyl-3-carboxylic acid: Another positional isomer with the bromine atom at the 4' position.

  • Biphenyl-3-carboxylic acid: The parent compound without the bromine atom.

Uniqueness: 2'-Bromobiphenyl-3-carboxylic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

3-(2-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEELEWDUQGZTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651800
Record name 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049143-36-3
Record name 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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